The synthesis of AP521 involves several critical steps beginning with a substituted benzothiophene as the starting material. The synthetic route typically includes:
In industrial contexts, these processes are optimized for efficiency and scalability, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
AP521 has a molecular weight of approximately 402.9 g/mol. The compound's structure features a complex arrangement that includes a benzothieno core fused with a pyridine ring. This unique configuration contributes to its interaction with the 5-HT1A receptor. The molecular structure can be represented as follows:
This formula indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms, essential for its biological activity. The structural characteristics facilitate specific binding to serotonin receptors, which is crucial for its anxiolytic effects .
AP521 can participate in various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenating agents for substitution.
The mechanism of action of AP521 primarily involves its role as an agonist at the 5-HT1A receptor. By binding to this receptor subtype, AP521 enhances serotonergic neural transmission, particularly in areas associated with mood regulation and anxiety response. This interaction leads to increased serotonin activity in the brain, contributing to its anxiolytic effects. Research indicates that AP521 significantly influences postsynaptic signaling pathways related to anxiety modulation .
AP521 exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate handling and application methods in both research and therapeutic contexts .
AP521 has diverse applications across several scientific fields:
The ongoing research into AP521 underscores its significance as a promising candidate for addressing anxiety-related conditions through innovative pharmacological approaches .
The anxiolytic compound (R)-piperonyl-1,2,3,4-tetrahydro[1]benzothieno[2,3-c]pyridine-3-carboxamide hydrochloride (AP521) exhibits high-affinity binding (nanomolar range) to the 5-hydroxytryptamine 1A receptor, achieved through distinctive structural motifs. Unlike classical benzodiazepines, AP521 lacks affinity for gamma-aminobutyric acid-associated receptors but demonstrates selective engagement with serotonin receptor subtypes, including 5-hydroxytryptamine 1A, 5-hydroxytryptamine 1B, 5-hydroxytryptamine 1D, 5-hydroxytryptamine 5A, and 5-hydroxytryptamine 7 receptors [1]. The tricyclic benzothienopyridine core serves as a critical pharmacophore, enabling optimal three-dimensional orientation within the orthosteric binding pocket. Molecular docking simulations of analogous 5-hydroxytryptamine 1A ligands highlight the essential role of:
The carboxamide linkage in AP521 facilitates hydrogen bonding with Serine 199 and Tyrosine 390, while the piperonyl moiety engages in edge-to-face π-π interactions with phenylalanine residues. This precise arrangement confers approximately 100-fold selectivity for 5-hydroxytryptamine 1A over the closely related 5-hydroxytryptamine 1D receptor subtype—a selectivity profile attributed to the absence of an indole ring system and strategic positioning of the basic nitrogen [2] [5].
Table 1: Structural Features Governing AP521’s 5-Hydroxytryptamine 1A Receptor Selectivity
Structural Element | Molecular Interaction | Effect on Binding Affinity |
---|---|---|
Tricyclic benzothienopyridine | Hydrophobic enclosure within receptor cleft | K~i~ = 1.3–170 nM range |
Carboxamide linker | Hydrogen bonding with Ser199/Tyr390 | >47-fold selectivity vs. 5-HT~1D~ |
Protonatable tertiary amine | Ionic interaction with Asp116 | Agonist efficacy in functional assays |
Piperonyl substituent | π-Stacking with Phe361/Phe362 | Enhanced binding kinetics and residence time |
AP521 functions as a potent full agonist at human 5-hydroxytryptamine 1A receptors expressed in Human Embryonic Kidney 293 cells, inducing receptor activation and subsequent intracellular signaling cascades. In vitro functional assessments reveal that AP521’s intrinsic efficacy exceeds that of tandospirone—a partial agonist—and equals diazepam in rodent anxiety models, despite unrelated mechanistic pathways [1]. Cross-species evaluation indicates conserved receptor activation principles between human and rat isoforms, evidenced by AP521’s consistent elevation of extracellular serotonin in the rat medial prefrontal cortex. This conservation is pharmacologically significant given the 94% sequence homology in the ligand-binding domains of human and rat 5-hydroxytryptamine 1A receptors.
Notably, AP521 demonstrates species-divergent neurochemical effects relative to tandospirone: While tandospirone suppresses cortical serotonin release via presynaptic autoreceptor activation, AP521 enhances serotonergic transmission through preferential postsynaptic 5-hydroxytryptamine 1A receptor stimulation [1] [7]. This differential modulation arises from AP521’s inability to activate presynaptic autoreceptors with the same efficacy as postsynaptic receptors—a property likely stemming from tissue-specific differences in G-protein coupling rather than intrinsic binding affinity variations.
Table 2: Functional Agonism Profile of AP521 Across Experimental Systems
Experimental System | Functional Readout | AP521 Efficacy | Reference Compound Efficacy |
---|---|---|---|
Human 5-hydroxytryptamine 1A (HEK293) | Guanosine 5'-O-[gamma-thio]triphosphate binding | Full agonist (EC~50~ = low nM) | Serotonin: Full agonist |
Rat Vogel conflict test | Anxiolytic-like behavior | Superior to tandospirone | Diazepam: Equal potency |
Rat medial prefrontal cortex | Extracellular serotonin increase | >200% baseline elevation | Tandospirone: Decrease observed |
Conditioned fear stress model | Freezing behavior reduction | Enhanced citalopram effects | Citalopram alone: Partial suppression |
AP521 operates exclusively through orthosteric binding at the 5-hydroxytryptamine 1A receptor, as confirmed by binding kinetics and functional interaction studies. Radioligand displacement assays demonstrate direct competition with endogenous serotonin for the primary binding pocket, excluding allosteric modulation mechanisms [1]. The molecular basis for this orthosteric engagement involves the compound’s structural mimicry of serotonin’s ethylamine chain and indole bioisostere, allowing comprehensive occupation of the endogenous ligand’s binding space.
Unlike allosteric modulators—which induce conformational changes distal to the orthosteric site—AP521 binding preserves the intrinsic receptor dynamics. Molecular Complex Characterizing System analysis of analogous G-protein-coupled receptors reveals that orthosteric ligands like AP521 induce minimal perturbation of allosteric pockets (<1.5 Å residue displacement), whereas allosteric modulators significantly alter orthosteric site topology [3]. This mechanistic distinction underpins AP521’s synergistic interactions with selective serotonin reuptake inhibitors: By directly activating postsynaptic 5-hydroxytryptamine 1A receptors, AP521 amplifies serotonergic transmission initiated by elevated synaptic serotonin concentrations.
Furthermore, AP521 enhances the anti-freezing effects of citalopram in fear-conditioned rats and potentiates citalopram-induced extracellular serotonin increases in the medial prefrontal cortex [1]. This amplification occurs without altering citalopram’s pharmacokinetics, confirming a pharmacodynamic synergy rooted in complementary orthosteric mechanisms—AP521’s receptor activation and citalopram’s reuptake inhibition. Such synergy is unattainable with allosteric modulators, which merely modify orthosteric ligand affinity or efficacy without intrinsic activity. The absence of cooperativity between AP521 and known allosteric modulators in functional assays further validates its exclusive orthosteric engagement strategy.
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7